3-({2-bromo-4-[(E)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid
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Overview
Description
3-({2-bromo-4-[(E)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid is a complex organic compound that features a benzoic acid core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-bromo-4-[(E)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid can be achieved through a multi-step process involving several key reactions:
Formation of Imidazolidinone: The imidazolidinone ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Coupling Reactions: The various functional groups can be introduced through coupling reactions such as Suzuki or Heck coupling, which involve palladium-catalyzed cross-coupling of aryl halides with organoboranes or alkenes.
Final Assembly: The final compound is assembled by linking the various fragments through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the imidazolidinone ring can yield various reduced forms, depending on the reducing agent used.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of the imidazolidinone ring and the aromatic substituents suggest that it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural complexity and functional diversity make it a promising lead compound for the development of new therapeutics.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-({2-bromo-4-[(E)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Modulation: It could modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
DNA Intercalation: The aromatic rings could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-methylbenzoic acid
- 2-bromo-4-methylphenylamine
- 2,5-dioxoimidazolidine derivatives
Uniqueness
The uniqueness of 3-({2-bromo-4-[(E)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid lies in its structural complexity and the presence of multiple functional groups
Properties
Molecular Formula |
C27H22BrN3O6 |
---|---|
Molecular Weight |
564.4 g/mol |
IUPAC Name |
3-[[2-bromo-4-[(E)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C27H22BrN3O6/c1-16-5-8-20(9-6-16)29-24(32)14-31-25(33)22(30-27(31)36)13-17-7-10-23(21(28)12-17)37-15-18-3-2-4-19(11-18)26(34)35/h2-13H,14-15H2,1H3,(H,29,32)(H,30,36)(H,34,35)/b22-13+ |
InChI Key |
HWSQTAQVVXMGIN-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC(=CC=C4)C(=O)O)Br)/NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC(=CC=C4)C(=O)O)Br)NC2=O |
Origin of Product |
United States |
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